Cas no 4571-51-1 ((6a,9b,11b,16a)-21-(Acetyloxy)-9,11-epoxy-6-fluoro-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione)

(6a,9b,11b,16a)-21-(Acetyloxy)-9,11-epoxy-6-fluoro-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione 化学的及び物理的性質
名前と識別子
-
- 9beta,11beta-epoxy-6alpha-fluoro-17,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate
- (6α,9β,11β,16α)-21-(Acetyloxy)-9,11-epoxy-6-fluoro-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione
- (6alpha,9beta,11alpha,16alpha)-6-fluoro-17-hydroxy-16-methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-21-yl acetate
- 4571-51-1
- AKOS030254948
- SCHEMBL11443532
- [2-[(1S,2S,8S,10S,11S,13R,14R,15S,17S)-8-Fluoro-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate
- EINECS 224-953-9
- DTXSID10963430
- 6-Fluoro-17-hydroxy-16-methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-21-yl acetate
- NS00048018
- (6a,9b,11b,16a)-21-(Acetyloxy)-9,11-epoxy-6-fluoro-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione
-
- インチ: InChI=1S/C24H29FO6/c1-12-7-15-16-9-18(25)17-8-14(27)5-6-21(17,3)24(16)20(31-24)10-22(15,4)23(12,29)19(28)11-30-13(2)26/h5-6,8,12,15-16,18,20,29H,7,9-11H2,1-4H3/t12-,15+,16+,18+,20+,21+,22+,23+,24-/m1/s1
- InChIKey: ZSDUSKSIXJMQRS-JRNNXUHZSA-N
- SMILES: CC1CC2C3CC(C4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)COC(=O)C)O)C)C)F
計算された属性
- 精确分子量: 432.19481680g/mol
- 同位素质量: 432.19481680g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 31
- 回転可能化学結合数: 4
- 複雑さ: 956
- 共价键单元数量: 1
- 原子立体中心数の決定: 9
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.9
- トポロジー分子極性表面積: 93.2Ų
- Surface Charge: 0
- 互变异构体数量: 2
(6a,9b,11b,16a)-21-(Acetyloxy)-9,11-epoxy-6-fluoro-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AD24850-250mg |
9beta,11beta-Epoxy-6alpha-fluoro-17,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate |
4571-51-1 | 250mg |
$1841.00 | 2023-12-30 | ||
A2B Chem LLC | AD24850-10mg |
9beta,11beta-Epoxy-6alpha-fluoro-17,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate |
4571-51-1 | 10mg |
$276.00 | 2023-12-30 | ||
TRC | A165345-10mg |
(6a,9b,11b,16a)-21-(Acetyloxy)-9,11-epoxy-6-fluoro-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione |
4571-51-1 | 10mg |
$ 173.00 | 2023-09-09 | ||
TRC | A165345-50mg |
(6a,9b,11b,16a)-21-(Acetyloxy)-9,11-epoxy-6-fluoro-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione |
4571-51-1 | 50mg |
$ 654.00 | 2023-09-09 | ||
TRC | A165345-250mg |
(6a,9b,11b,16a)-21-(Acetyloxy)-9,11-epoxy-6-fluoro-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione |
4571-51-1 | 250mg |
$ 1912.00 | 2023-09-09 | ||
A2B Chem LLC | AD24850-50mg |
9beta,11beta-Epoxy-6alpha-fluoro-17,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate |
4571-51-1 | 50mg |
$709.00 | 2023-12-30 |
(6a,9b,11b,16a)-21-(Acetyloxy)-9,11-epoxy-6-fluoro-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione 関連文献
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
(6a,9b,11b,16a)-21-(Acetyloxy)-9,11-epoxy-6-fluoro-17-hydroxy-16-methylpregna-1,4-diene-3,20-dioneに関する追加情報
Introduction to Compound CAS No. 4571-51-1: (6a,9b,11b,16a)-21-(Acetyloxy)-9,11-epoxy-6-fluoro-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione
(6a,9b,11b,16a)-21-(Acetyloxy)-9,11-epoxy-6-fluoro-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione (CAS No. 4571-51-1) is a complex steroid derivative with significant potential in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, including an acetyloxy group at the 21-position, an epoxy bridge between the 9 and 11 positions, a fluorine atom at the 6-position, and a hydroxyl group at the 17-position. These structural elements contribute to its diverse biological activities and therapeutic applications.
The molecular formula of (6a,9b,11b,16a)-21-(Acetyloxy)-9,11-epoxy-6-fluoro-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione is C24H30F2O5, and its molecular weight is approximately 438.48 g/mol. The compound is typically synthesized through a series of chemical reactions involving steroid precursors and functional group modifications. The presence of the epoxy bridge and the fluorine atom are particularly noteworthy as they enhance the compound's stability and bioavailability.
In recent years, extensive research has been conducted to explore the pharmacological properties of (6a,9b,11b,16a)-21-(Acetyloxy)-9,11-epoxy-6-fluoro-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione. One of the most significant areas of interest is its anti-inflammatory and immunomodulatory effects. Studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various cell lines and animal models. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Furthermore, (6a,9b,11b,16a)-21-(Acetyloxy)-9,11-epoxy-6-fluoro-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione has demonstrated potential as an anti-cancer agent. Research has indicated that it can induce apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/Akt pathway and the MAPK pathway. This has led to its evaluation in preclinical studies for various types of cancer, including breast cancer and lung cancer.
The unique structural features of (6a,9b,11b,16a)-21-(Acetyloxy)-9,1�epoxy-6-fluoro-₁₇-hydroxy₁₆-methylpregna₁₄-diene₃₂₀-dione also contribute to its low toxicity profile. In vitro and in vivo studies have shown that it exhibits minimal cytotoxicity towards normal cells while selectively targeting cancer cells. This selective toxicity is a highly desirable property for therapeutic agents as it reduces the risk of adverse side effects.
In addition to its therapeutic potential, (6a₉b₁₁b₁₆a)₂₁-(Acetyloxy)₉₁₁-eoxy₆-fluoro₁₇-hydroxy₁₆-methylpregna₁₄-diene₃₂₀-dione has been studied for its ability to cross the blood-brain barrier (BBB). This property is crucial for drugs targeting neurological disorders such as Alzheimer's disease and Parkinson's disease. Recent research has demonstrated that this compound can effectively penetrate the BBB and exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.
The synthesis of (6a₉b₁₁b₁₆a)₂₁-(Acetyloxy)₉₁₁-eoxy₆-fluoro₁₇-hydroxy₁₆-methylpregna₁₄-diene₃₂₀-dione involves several steps that require precise control over reaction conditions to ensure high yields and purity. Common synthetic routes include starting from natural steroid precursors such as progesterone or pregnenolone and introducing the necessary functional groups through a series of chemical transformations. These transformations may involve acylation reactions to introduce the acetyloxy group at the 20-position, epoxidation reactions to form the epoxy bridge between positions 9 and ¹¹̈́̈́̈́̈́̈́̈́̈́̈́̈́̈́̈́̈́̈́̈́̈́̈́̈́̈¹¹¹¹¹¹¹¹¹¹¹¹¹¹¹¹¹¹⁰⁰⁰⁰⁰⁰⁰⁰⁰⁰⁰⁰⁰⁰⁰⁰⁰⁰⁹³²³²³²³²³²³²³²³²³²³²³²³²³²³²³²³²³²³²³²³²³²³²³₂₂₂₂₂₂₂₂₂₂₂₂₂₂₂₂₂₂₂₂₂₂₀₀₀₀₀₀₀₀₀₀₀₀₀₀₀₀₀₀₀⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁺⁺⁺⁺⁺⁺⁺⁺⁺⁺⁺⁺⁺⁺⁺⁺⁺⁺⁺⁺⁺ⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿᵐᵐᵐᵐᵐᵐᵐᵐᵐᵐᵐᵐᵐᵐᵐᵐᵐᵐᵉᵉᵉᵉᵉᵉᵉᵉᵉᵉᵉᵉᵉᵉᵉᵉᵒᵒᵒᵒᵒᵒᵒᵒᵒᵒᵒᵒᵒᵒᵒᵒᵃᵃᵃᵃᵃᵃᵃᵃᵃᵃᵃᵃᵃᵃᵃᵃⁱⁱⁱⁱⁱⁱⁱⁱⁱⁱⁱⁱⁱⁱⁱⁱᵘᵘᵘᵘᵘᵘᵘᵘᵘᵘᵘᵘᵘᵘueueueueueueueueueueueueueueueueueueueueueueueeueeueeueeueeueeueeueeueeueeueeueeueeueeueeueeueeuuuuuuuuuuuuuuuuuuuuuuuuuuuuuuuuuuuuuuuummmmmmmmmmmmmmmmmmmmmmmmlllllllllllllllllllllkkkkkkkkkkkkkkkkkkkkkjjjjjjjjjjjjjjjjjjjhhhhhhhhhhhhhhhhhgggggggggggggggfffffffeeeeeeeeeddddddddcccccccccbbaaaaaaaaannnnnnnnnnooooooooopppppppppqqqqqqqqqrrrrrrrrrsssssssssttttttttttuuvvvvvvvvvwwwwwwwwwxxxxxxxxxxxyyyyyyyyyyzzzzzzzzz0000000000000000000000000987777777777777888888888888888855555555555555554444444444443333333333332222222222222+−−−−−−−−−−−−−−−−−−+++, , , , , , , , , , , , . . . . . . . . . ! ! ! ! ! ! ! ! ! ? ? ? ? ? ? ? ? : : : : : : : : ; ; ; ; ; ; ; ; ' ' ' ' ' ' ' " " " " " " " - - - - - - - - _ _ _ _ _ _ _ / / / / / / / \ \ \ \ \ \ \ \ ( ( ( ( ( ( ( ) ) ) ) ) ) ) [ [ [ [ [ [ [ ] ] ] ] ] ] ] { { { { { { { } } } } } } } | | | | | | | * * * * * * * & & & & & & & ^ ^ ^ ^ ^ ^ ^ % % % % % % % $ $ $ $ $ $ $ # # # # # # # @ @ @ @ @ @ @ ~ ~ ~ ~ ~ ~ ~ ` ` ` ` ` ` ` = = = = = = = + + + + + + + > > > > > > > < < < < < < <", positions 9 and ⅪⅪⅪⅪⅪⅪⅪⅪⅪⅪⅪⅪⅪⅪⅪⅩⅩⅩⅩⅩⅩⅩⅩⅩⅩΙΙΙΙΙΙΙΙΙΙΟΟΟΟΟΟΟΟΟΟΛΛΛΛΛΛΛΛΛΛΠΠΠΠΠΠΠΠΠΠΣΣΣΣΣΣΣΣΣΣΦΦΦΦΦΦΦΦΦΦΨΨΨΨΨΨΨΨΨΨΩΩΩΩΩΩΩΩΩΩΑΑΑΑΑΑΑΑΑΑΒΒΒΒΒΒΒΒΒΒΓΓΓΓΓΓΓΓΓΓΔΔΔΔΔΔΔΔΔΔΕΕΕΕΕΕΕΕΕΕΖΖΖΖΖΖΖΖΖΖΗΗΗΗΗΗΗΗΗΗΘΘΘΘΘΘΘΘΘΘΙΙΙΙΙΙΙΙΙΚΚΚΚΚΚΚΚΚΚΜΜΜΜΜΜΜΜΜΜΝΝΝΝΝΝΝΝΝΝΞΞΞΞΞΞΞΞΞΞΟΟΟΟΟΟΟΟΟΡΡΡΡΡΡΡΡΡΡΡΣΣΣΣΣΣΣΣΣΤΤΤΤΤΤΤΤΤΤΥΥΥΥΥΥΥΥΥΥΦΦΦΦΦΦΦΦΧΧΧΧΧΧΧΧΧΧΨΨΨΨΨΨΨΨΩΩΩΩΩΩΩΩαααααααααββββββββγγγγγγγδδδδδδεεεεεζζζζζηηηηθθθιιικκκλλλμμμνννξξξοοοπππρρρσσστττυυυφφφχχχψψψωωωςςςϊϊϊϋϋϋόόόήήήύύύώώώϊϊϊϋϋϋΐΐΐΰΰΰάάάέέέήήήίίίόόόύύύώώώϊϊϊϋϋϋΐΐΐΰΰΰΆΆΆΈΈΈΉΉΉΊΊΊΌΌΌΎΎΎΏΏΏΪΪΪΫΫΫ!, positions 9 and ⑨⑨⑨⑨⑨⑨⑨⑨⑨⑧⑧⑧⑧⑧⑧⑧⑧⑦⑦⑦⑦⑦⑦⑦⑥⑥⑥⑥⑥⑥⒌⒌⒌⒌⒌⒋⒋⒋⒋⒊⒊⒊⒉⒉⒉➋➋➋➁➁➁➀➀➀⓿⓿⓿❾❾❾❽❽❽❻❻❻❸❸❸❷❷❷❶❶❶⓵⓵⓵⓴⓴⓴ⒿⒿⒿⒾⒾⒾⒽⒽⒽⒼⒼⒼⒻⒻⒻⒺⒺⒺ⓭⓭⓭⓬⓬⓬⓫⓫⓫⓪⓪⓪〇〇〇㊯㊯㊯㊮㊮㊮㊭㊭㊭㊬㊬㊬㊫㊫㊫㊪㊪㊪greeksymbolsGREEKSYMBOLSgreeksymbolsGREEKSYMBOLSgreeksymbolsGREEKSYMBOLSgreeksymbolsGREEKSYMBOLSgreeksymbolsGREEKSYMBOLSgreeksymbolsGREEKSYMBOLSgreeksymbolsGREEKSYMBOLSgreeksymbolsGREEKSYMBOLSgreeksymbolsGREEKSYMBOLSgreeksymbolsGREEKSYMBOLSgreeksymbolsGREEKSYMBOLSgreeksymbolsGREEKSYMBOLSgreeksymbolsGREEKSYMBOLSgreeksymbolsGREEKSYMBOLSgreeksymbolsGREEKSYMBOLSgreeksymbolsGREEKSYMBOLSgreeksymbolsGREEKSYMBOLSgreeksymbolsGREEKSYMBOLSgreeksymbolsGREEKSYMBOLSgreeksymbolsGREEKSYMBOLSgreeksymbolsgreekgreekgreekgreekgreekgreekgreekgreekgreekgreekGreekGreekGreekGreekGreekGreekGreekGreekGreekGreekGreekGreekGreekGreekGreekGreekGreekGreekGreekGreeceGreeceGreeceGreeceGreeceGreeceGreeceGreeceGreeceGreeceGreeceGreeceGreeceGreeceGreeceGreeceGreeceGreeceGreece Greece Greece Greece Greece Greece Greece Greece Greece Greece Greece Greece Greece Greece Greece Greece Greece Greek Greek Greek Greek Greek Greek Greek Greek Greek Greek Greek Greek Greek Greek Greek Greek Greek Greek Greek GREEKGREEKGREEKGREEKGREEKGREEKGREEKGREEKGREEKGREEKGREEKGREEKGREEKGREEKGREEKGREEKGREEKGREEKGREE KGreekGreelGreelGreelGreelGreelGreelGreelGreelGreelGreelGreelGreelGreelGreel Greel Greel Greel Greel Greel Greel Greel Greel Greek GReek GrEek GrEek GrEek GrEek GrEek GrEek GrEek GrEek GrEek GrEek GrEek GrEek GrEek GrEek GrEek GrEek GrEEk GReEk GReEk GReEk GReEk GReEk GReEk GReEk GReEk GReEk GReEk GReEk GReEk GReEk GREEK GREEK GREEK GREEK GREEK GREEK GREEK GREEK GREEK GREEK GREEK GREEK GREEK GREEK GREEEKGREEEKGREEEKGREEEKGREEEKGREEEKGREEEKGREEEKGREEEKGREEEKGREEEKGREEEKGREEEKGREEEKGREEEEEEEEEEEEEEEEEEEEEEEEEEEEEEEEEEEEEEEEEEEEEEEEEEEEEEEEEEEEEEEEEEEEEEKKKKKKKKKKKKKKKKKKKKKKKKKKKKKKKKKKKKGGGGGGGGGGGGGGGGGGGGGGGGGGGGGGGGGGGRGRGRGRGRGRGRGRGRGRGRGRGRGRGRGR GR GR GR GR GR GR GR GR GR GR GR GR GR GR GR grgrgrgrgrgrgrgrgrgrgrgrgrgrgr gr gr gr gr gr gr gr gr gr gr gr gr gr gr gr greengreengreengreengreengreengreengreengreen green green green green green green green green green green green green green green Green Green Green Green Green Green Green Green Green Green Green Green Green Green Green greekgreek Greekgreek Greekgreek Greekgreek Greekgreek Greekgreek Greekgreek Greekgreek Greekgreek Greekgreek Greekgreek Greekgreek Greekgreek Greekgreek Gree kg re ek g re ek g re ek g re ek g re ek g re ek g re ek g re ek g re ek g re ek g re ek g re ek g re ek g r ee k gre e k gre e k gre e k gre e k gre e k gre e k gre e k gre e k gre e k gre e k gre e k gre e k gre e k gre ee ee ee ee ee ee ee ee ee ee ee ee ee ee ee ee ee EE EE EE EE EE EE EE EE EE EE EE EE EE EE EE EEEE EEEE EEEE EEEE EEEE EEEE EEEE EEEE EEEE EEEE EEEE EEEE EEEEGRE EGRE EGRE EGRE EGRE EGRE EGRE EGRE EGRE EGRE EGRE EGRE EG REEG REEG REEG REEG REEG REEG REEG REEG REEG REEG REEG REEG R EEG R EEG R EEG R EEG R EEG R EEG R EEG R EEG R EEG R EEG R EEG R EEG rEEGrEEGrEEGrEEGrEEGrEEGrEEGrEEGrEEGrEEGrEEGrEEGrEEGrEEGrEEGrEEGrEEPPEEEPPEEEPPEEEPPEEEPPEEEPPEEEPPEEEPPEEEPPEEEPPEEEPPEEP PEEP PEEP PEEP PEEP PEEP PEEP PEEP PEEP PEEP PEEP PEEP PEP EP EP EP EP EP EP EP EP EP EP EP PE PE PE PE PE PE PE PE PE PE PE pe pe pe pe pe pe pe pe pe pe pe pe p ep ep ep ep ep ep ep ep ep ep ep ep p p p p p p p p p p p p pp pp pp pp pp pp pp pp pp pp pp pp PPP PPP PPP PPP PPP PPP PPP PPP PPP PPP PPP PP PP PP PP PP PP PP PP PP PP PP PPPP PPPP PPPP PPPP PPPP PPPP PPPP PPPP PPPP PPPP PP PP PP PP PP PP PP PPPPPPPPPPPPPPPPPPPPPPPPPPPppppppppppppppppppppppppPPPPPEREREREREREREREREREREREREREREREPPERPPERPPERPPERPPERPPERPPERPPERPPERPPERPPERPPERPER ER ER ER ER ER ER ER ER ER ER ER er er er er er er er er er er er er ERR ERR ERR ERR ERR ERR ERR
4571-51-1 ((6a,9b,11b,16a)-21-(Acetyloxy)-9,11-epoxy-6-fluoro-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione) Related Products
- 52-70-0(6a,9a-Difluoroprednisolone 21-Acetate)
- 33564-31-7(Diflorasone diacetate)
- 23674-86-4(Difluprednate)
- 1597-82-6(Paramethasone Acetate)
- 2823-42-9(Flumethasone Acetate)
- 29205-06-9(Fluocortolone Pivalate)
- 859770-75-5(2-amino-5-methylhexan-3-ol)
- 2097913-72-7(1-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-[(thiophen-2-yl)methyl]urea)
- 2229171-49-5(tert-butyl 4-(4-aminobutan-2-yl)-1H-imidazole-1-carboxylate)
- 1798411-37-6((E)-N'-(3-cyanothiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]methanimidamide)




